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molecular formula C10H14O2 B134755 2-(4-Methoxyphenyl)propan-2-ol CAS No. 7428-99-1

2-(4-Methoxyphenyl)propan-2-ol

Cat. No. B134755
M. Wt: 166.22 g/mol
InChI Key: BFXOWZOXTDBCHP-UHFFFAOYSA-N
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Patent
US08258322B2

Procedure details

2-(4-methoxy-phenyl)-propan-2-ol (750 g, 4.5 mol), anhydrous THF (7.5 L) and tert-BuOH (2001.4 g, 27 mol) were added under argon to a 22 L round bottomed flask equipped with an overhead stirrer, thermometer and dropping funnel. The mixture was cooled to −30° C. Gaseous ammonia was bubbled through the reaction mixture for 30 min. Granulated lithium (125 g, 18 mol) was added portion wise to the solution during 1-1.5 hr. The stirring was continued with slow flow of ammonia for 20 rh. The reaction was quenched with a solution of 961 g NH4Cl in 2.7 L water at −20° C. The top layer was separated and evaporated on a rotary evaporator at a bath temperature of 30° C. (all these and subsequent operations are performed under inert atmosphere). The aqueous layer was extracted with MTBE (3×1 L). The concentrate and extract were combined, washed with water and brine, dried over Na2SO4 and evaporated to dryness at a bath temperature of 35° C. The crude oily product was mixed with 725 ml Hexane and filtered. The filtrate was placed in a freezer at −70° C. and left for 24 hr. The solid was decanted and rinsed with Hexane pre-cooled to −70° C. (2×100 mL) with decantation after each rinsing. After drying under vacuum at 20° C., 562 g of the target product was obtained (yield 74%), having an HPLC purity of 89%.
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
2001.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([OH:12])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.C(O)(C)(C)C.[Li].N>C1COCC1>[CH3:1][O:2][C:3]1[CH2:8][CH:7]=[C:6]([C:9]([OH:12])([CH3:10])[CH3:11])[CH2:5][CH:4]=1 |^1:17|

Inputs

Step One
Name
Quantity
750 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)(C)O
Name
Quantity
2001.4 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
7.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
Gaseous ammonia was bubbled through the reaction mixture for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a solution of 961 g NH4Cl in 2.7 L water at −20° C
CUSTOM
Type
CUSTOM
Details
The top layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator at a bath temperature of 30° C. (all these and subsequent operations
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with MTBE (3×1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The concentrate
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness at a bath temperature of 35° C
ADDITION
Type
ADDITION
Details
The crude oily product was mixed with 725 ml Hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was placed in a freezer at −70° C.
CUSTOM
Type
CUSTOM
Details
The solid was decanted
WASH
Type
WASH
Details
rinsed with Hexane
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled to −70° C. (2×100 mL) with decantation after each rinsing
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 20° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CCC(=CC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 562 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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